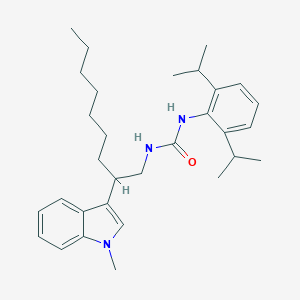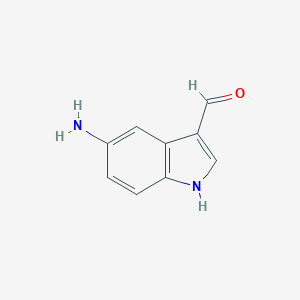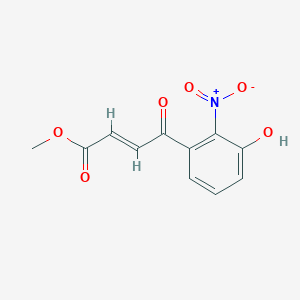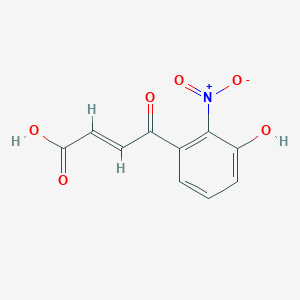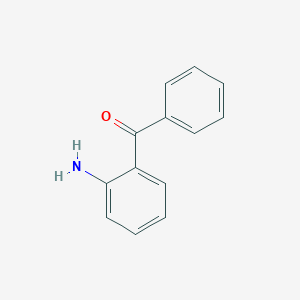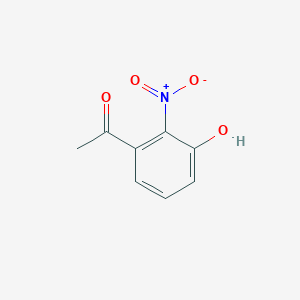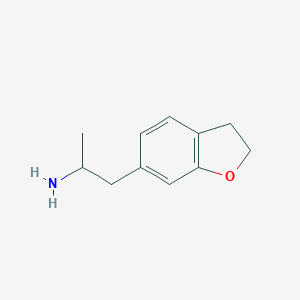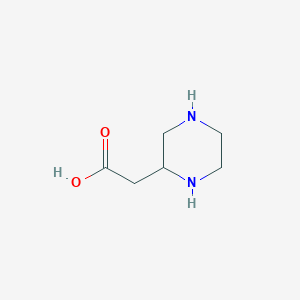
2-Piperazineacetic acid
説明
2-Piperazineacetic acid and its derivatives are a class of compounds that have garnered significant interest in the field of drug discovery due to their presence in a variety of FDA-approved drugs and biologically active compounds. The piperazine heterocycle, which is a core structure in these compounds, is often modified at the nitrogen atoms, but the carbon atoms of the ring remain largely underexplored for chemical diversity .
Synthesis Analysis
The synthesis of enantiomerically pure piperazine-2-acetic acid esters has been achieved through an efficient multi-step process. Starting from chiral amino acids, researchers have developed methods to produce 3-substituted, 5-substituted, and 6-substituted piperazine-2-acetic acid esters in both cis and trans forms, which can be separated chromatographically . These methods yield a variety of monoprotected chiral disubstituted piperazines in multigram quantities, each as a single absolute stereoisomer. The synthesis of differentially protected 2-(hydroxymethyl)piperazines has also been reported, providing valuable building blocks for further chemical modifications10.
Molecular Structure Analysis
The molecular structure of piperazine-2-acetic acid derivatives is characterized by the presence of a piperazine ring, which can adopt a chair conformation, as seen in related compounds like piperidine . The piperazine ring's conformational properties are influenced by its substituents, which can lead to unique stereochemical configurations and potentially rigid structures that mimic peptide turns .
Chemical Reactions Analysis
Piperazine-2-acetic acid derivatives participate in a variety of chemical reactions. For instance, they can undergo acylation reactions, which are crucial for the synthesis of oligopeptides containing non-proteinogenic amino acids like piperazic acids . Additionally, piperazine derivatives have been used as catalysts in reactions such as the hydrosilylation of N-aryl imines, where the sulfonyl group on the nitrogen atom plays a critical role in achieving high enantioselectivity . Furthermore, piperazine has been employed as a catalyst in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media . A novel Friedel-Crafts reaction involving piperazineacetic acid esters has also been reported, leading to unexpected tricyclic products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-piperazineacetic acid derivatives are influenced by their molecular structure and the nature of their substituents. These compounds are versatile and can be functionalized on either nitrogen atom, allowing for a wide range of chemical diversity and the potential for creating compound libraries for drug discovery . The ability to synthesize these compounds in enantiomerically pure forms and as single stereoisomers is particularly valuable for the development of compounds with specific biological activities. The synthesis and characterization of Schiff bases derived from piperazineacetic acid indicate that these compounds can be synthesized under reflux conditions and identified using techniques such as elemental analysis, IR, and NMR spectroscopy .
科学的研究の応用
Synthesis and Characterization
- Piperazineacetic acid is used as an important intermediate in the synthesis of various compounds, such as Nifurpipone. Research has shown that it can be combined with aromatic aldehyde under specific conditions to create new compounds, some of which were rarely reported before. This highlights its role in the discovery of new chemical entities (Zhou, 2014).
Application in Biologically Active Peptides and Peptidomimetics
- Piperazic acid, a congener of 2-piperazineacetic acid, is found in many complex natural products. Its incorporation into pharmaceutical agents and drug leads, due to its conformational rigidity and physicochemical properties, is notable. This research provides insights into the chemical syntheses and applications of piperazic acids in constrained, biologically active peptides and peptidomimetics (Handy & Sello, 2015).
Antimicrobial and Anti-Inflammatory Activities
- Studies on derivatives of 2-piperazineacetic acid reveal their significant antimicrobial and anti-inflammatory activities. These findings are crucial for the development of new therapeutic agents (Al-Omar et al., 2010).
Involvement in Natural Products with Biological Activity
- Piperazic acid-containing natural products, which include derivatives of 2-piperazineacetic acid, have shown a range of biological activities, including anti-malarial, anti-apoptotic, and anti-bacterial effects. This underscores the potential of these compounds in pharmaceutical research (Morgan, Andersen, & Ryan, 2019).
Role in Synthesis of Biologically Active Compounds
- 2-Piperazineacetic acid is utilized in the synthesis of differentially protected piperazines, which are key intermediates in the preparation of various biologically active compounds (Gao & Renslo, 2007).
Enhancing Drug Discovery
- Derivatives of 2-piperazineacetic acid have been used in the synthesis of enantiomerically pure piperazine-2-acetic acid esters. These derivatives are critical for constructing diverse chemical libraries and advancing drug discovery efforts (Chamakuri et al., 2018).
Utility in Mass Spectrometry
- Piperazine-based derivatives are employed in the derivatization of peptides to enhance their ionization efficiency in mass spectrometry. This application is significant for the sensitive determination of peptides in proteome analysis (Qiao et al., 2011).
Biodegradation
- Certain strains of bacteria utilize piperazine, a compound related to 2-piperazineacetic acid, as their sole carbon and energy source. This discovery provides insights into the biodegradation pathways of piperazine and its derivatives (Cai et al., 2013).
将来の方向性
特性
IUPAC Name |
2-piperazin-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c9-6(10)3-5-4-7-1-2-8-5/h5,7-8H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEOCVZKPBSYQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591143 | |
| Record name | (Piperazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperazineacetic acid | |
CAS RN |
14566-74-6 | |
| Record name | (Piperazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Piperazine acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



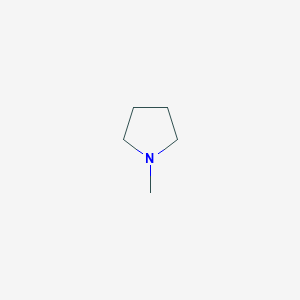
![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B122479.png)
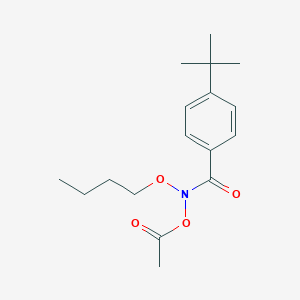
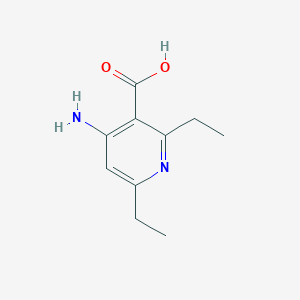
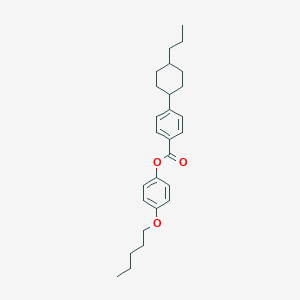
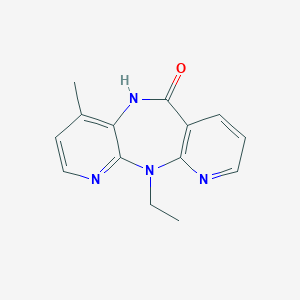
![4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one](/img/structure/B122495.png)
